

A Technical Guide to the Crystal Structure and Lattice Parameters of Gallium Nitride

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Compound of Interest

Compound Name: Gallium nitride

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Introduction

Gallium nitride (GaN) is a wide-bandgap semiconductor material of immense interest for applications in optoelectronics, high-power, and high-frequency devices. Its physical and electronic properties are intrinsically linked to its crystal structure. This guide provides an in-depth exploration of the primary crystal structures of GaN—wurtzite and zincblende—their respective lattice parameters, and the experimental methodologies used for their synthesis and characterization.

Crystal Structures of Gallium Nitride

Gallium nitride predominantly crystallizes in two polymorphic forms: the thermodynamically stable wurtzite structure and the metastable zincblende structure.[1][2] The key distinction between these two structures lies in the stacking sequence of the Ga-N bilayers.[2]

The Wurtzite Structure

The wurtzite (α -GaN) phase is the most common and stable form of **gallium nitride** under ambient conditions.[3] It possesses a hexagonal crystal system with a $P6_3mc$ space group.[4] The structure is characterized by a stacking sequence of Ga-N bilayers in an ABAB... pattern along the c-axis.[2] In this configuration, each gallium atom is tetrahedrally coordinated to four nitrogen atoms, and vice versa.[5]

The Zincblende Structure

The zincblende (β -GaN) phase is a metastable cubic form of **gallium nitride**.^[1] It belongs to the $F\bar{4}3m$ space group.^[6] The structure is defined by an ABCABC... stacking sequence of the Ga-N bilayers.^[2] Similar to the wurtzite structure, each atom is tetrahedrally bonded to four atoms of the other element.^[6] The zincblende phase can be stabilized through epitaxial growth on cubic substrates.^[3]

Lattice Parameters of Gallium Nitride

The lattice parameters of GaN are crucial for device engineering, particularly for managing strain in epitaxial layers. These parameters can be influenced by factors such as temperature, defects, and doping concentrations. The table below summarizes the experimentally determined and theoretically calculated lattice parameters for both wurtzite and zincblende GaN at room temperature.

Crystal Structure	Lattice Parameter	Value (Å)	Reference
Wurtzite (Hexagonal)	a	3.189	[2]
	c	5.185	[2]
	c/a ratio	1.626	[2]
Zincblende (Cubic)	a	4.52	[2]

Experimental Protocols

The synthesis of high-quality GaN crystals and the precise determination of their lattice parameters are critical for research and device fabrication. The following sections detail common experimental methodologies.

Crystal Growth Techniques

Several methods are employed for the growth of bulk GaN crystals and epitaxial layers.

1. Hydride Vapor Phase Epitaxy (HVPE):

- Principle: HVPE is a chemical vapor deposition technique that involves the reaction of gaseous gallium monochloride (GaCl) with ammonia (NH₃) at high temperatures to form GaN.
- Methodology:
 - Liquid gallium is reacted with hydrogen chloride (HCl) gas at approximately 850°C in the source zone of a reactor to form GaCl gas.
 - The GaCl gas is transported by a carrier gas (typically N₂ or H₂) to the growth zone.
 - Ammonia gas is separately introduced into the growth zone.
 - The GaCl and NH₃ react at a higher temperature (around 1000-1100°C) on a substrate (e.g., sapphire, silicon carbide, or a GaN seed crystal) to deposit a GaN film.
- Key Parameters:
 - Ga Source: Metallic Gallium
 - Nitrogen Source: Ammonia (NH₃)
 - Carrier Gas: N₂, H₂
 - Growth Temperature: 1000-1100°C
 - Growth Rate: Can be very high, often exceeding 100 μm/hour.[7]

2. Metalorganic Chemical Vapor Deposition (MOCVD):

- Principle: MOCVD, also known as metalorganic vapor phase epitaxy (MOVPE), utilizes metalorganic compounds as precursors for the constituent elements of the desired material.
- Methodology:
 - Metalorganic precursors, such as trimethylgallium (TMG) or triethylgallium (TEG) for gallium, and ammonia (NH₃) for nitrogen, are transported into the reactor chamber using a carrier gas (typically H₂ or N₂).

- The substrate is heated to a high temperature (typically 950-1150°C).
- The precursor molecules decompose at the hot substrate surface, and the constituent atoms arrange themselves to form a crystalline GaN layer.
- Key Parameters:
 - Gallium Precursor: Trimethylgallium (TMG) or Triethylgallium (TEG)
 - Nitrogen Precursor: Ammonia (NH₃)
 - Carrier Gas: H₂, N₂
 - Reactor Pressure: Ranges from low pressure to atmospheric pressure
 - Growth Temperature: 950-1150°C

3. Na-Flux Method:

- Principle: This is a solution growth technique where GaN is crystallized from a molten sodium-gallium (Na-Ga) solution under high nitrogen pressure.
- Methodology:
 - A crucible containing metallic gallium and sodium is placed in a high-pressure autoclave.
 - The autoclave is pressurized with nitrogen gas and heated to a temperature typically between 800°C and 900°C.
 - Nitrogen dissolves in the molten Na-Ga flux.
 - GaN crystals nucleate and grow from the supersaturated solution.
- Key Parameters:
 - Solvent: Sodium (Na)
 - Gallium Source: Metallic Gallium

- Nitrogen Source: High-pressure N₂ gas
- Growth Temperature: 800-900°C
- Pressure: Several megapascals (MPa)

Determination of Lattice Parameters by High-Resolution X-ray Diffraction (HRXRD)

High-resolution X-ray diffraction is a powerful non-destructive technique for the precise measurement of lattice parameters.

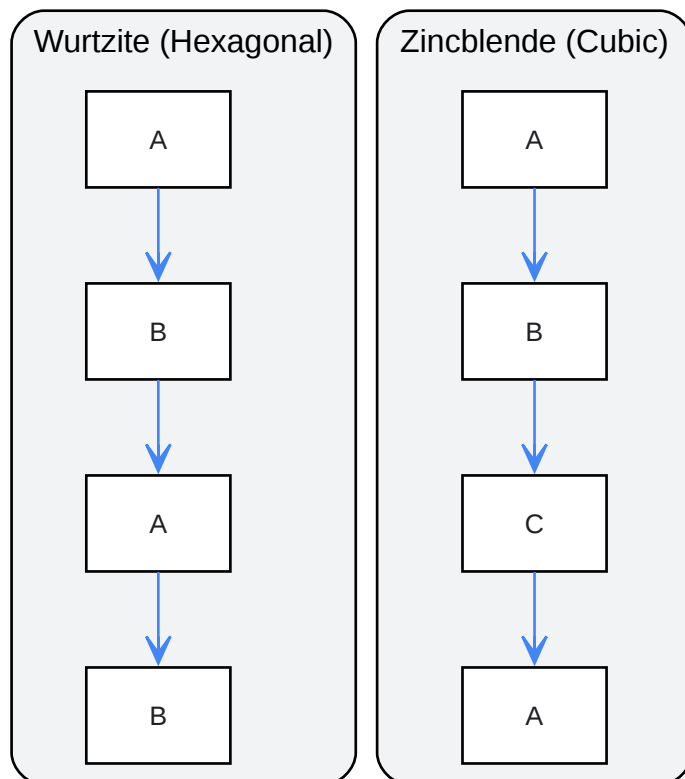
- Principle: HRXRD measures the diffraction of X-rays from the crystallographic planes of a material. According to Bragg's Law ($n\lambda = 2d \sin\theta$), the angle of diffraction (θ) is directly related to the spacing between the crystal planes (d), from which the lattice parameters can be calculated.
- Methodology:
 - Sample Preparation: The GaN crystal or epitaxial layer is mounted on a goniometer within the HRXRD system. The sample must be carefully aligned with respect to the incident X-ray beam.
 - Instrumentation: A high-resolution diffractometer equipped with a monochromator to produce a highly collimated and monochromatic X-ray beam (typically Cu K α ₁) is used.
 - Data Collection:
 - Symmetric Scans (e.g., (0002), (0004), (0006) for wurtzite GaN): These scans are used to determine the out-of-plane lattice parameter (c-axis for wurtzite). The detector and X-ray source are moved in a coupled ω -2 θ scan.
 - Asymmetric Scans (e.g., (10-15) for wurtzite GaN): These scans are sensitive to both the in-plane and out-of-plane lattice parameters and are used to determine the a-axis lattice parameter.
 - Data Analysis:

- The positions of the diffraction peaks are precisely determined by fitting them with appropriate functions (e.g., Gaussian, Lorentzian).
- The interplanar spacings (d) are calculated from the peak positions using Bragg's Law.
- The lattice parameters are then calculated from the interplanar spacings using the geometric relationships for the specific crystal system (hexagonal or cubic).
- Corrections for systematic errors, such as zero-offset and sample displacement, are applied. Strain effects, especially in heteroepitaxial layers, must also be considered and can be analyzed using reciprocal space mapping (RSM).^[8]

Visualization of GaN Crystal Structures

The fundamental difference between the wurtzite and zincblende structures of **Gallium Nitride** lies in their atomic layer stacking sequence. This can be visualized as follows:

Stacking Sequences of GaN Polytypes



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Stacking sequences of GaN polytypes.

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